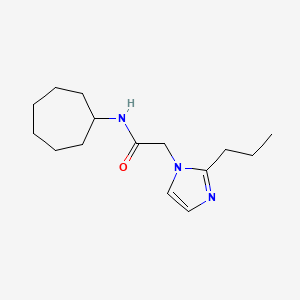
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid, also known as CIAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIAS belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, CIAS has been found to exhibit unique properties that make it an attractive candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase IX, which plays a critical role in tumor growth and survival. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress angiogenesis. This compound has also been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes this compound a promising candidate for the development of novel cancer therapies. However, this compound has certain limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid. One potential avenue is the development of novel cancer therapies based on the inhibition of carbonic anhydrase IX. Another direction is the investigation of the anti-inflammatory properties of this compound, which could have implications for the treatment of various inflammatory diseases. Additionally, the optimization of the synthesis method for this compound could lead to the development of more efficient and cost-effective methods for producing this compound.
Métodos De Síntesis
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid can be synthesized by reacting 5-chloro-2-aminobenzoic acid with 1H-imidazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes this compound a promising candidate for the development of novel cancer therapies.
Propiedades
IUPAC Name |
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c11-6-1-2-8(7(3-6)10(15)16)14-19(17,18)9-4-12-5-13-9/h1-5,14H,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTAWAVSRICBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NS(=O)(=O)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)